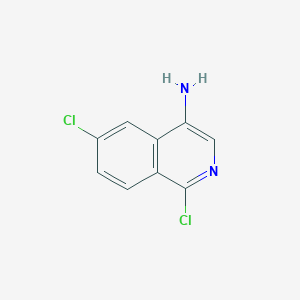
1,6-Dichloroisoquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,6-Dichloroisoquinolin-4-amine” is a chemical compound with the CAS Number: 1784977-21-4 . It has a molecular weight of 213.07 and its IUPAC name is 1,6-dichloroisoquinolin-4-amine .
Synthesis Analysis
The synthesis of amines like “1,6-Dichloroisoquinolin-4-amine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . More specific synthesis methods for “1,6-Dichloroisoquinolin-4-amine” are not available in the current literature.
Molecular Structure Analysis
The InChI code for “1,6-Dichloroisoquinolin-4-amine” is 1S/C9H6Cl2N2/c10-5-1-2-6-7 (3-5)8 (12)4-13-9 (6)11/h1-4H,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“1,6-Dichloroisoquinolin-4-amine” has a molecular weight of 213.07 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the current literature.
Applications De Recherche Scientifique
Amination of Chloro-substituted Heteroarenes
The amination of chloro-substituted heteroarenes, including 1,3-dichloroisoquinolines, with adamantane-containing amines has been studied. Selective substitution of one chlorine atom was observed, with yields depending on the structure of starting compounds. This research indicates the potential of 1,6-Dichloroisoquinolin-4-amine in selective chemical synthesis processes (Abel et al., 2016).
Anticancer Agent Discovery
Investigations into 4-anilinoquinazolines as potent apoptosis inducers for anticancer therapy have led to the identification of derivatives with significant efficacy against cancer models. These studies showcase the relevance of chloroisoquinolin-amine derivatives in developing new anticancer drugs (Sirisoma et al., 2009).
Mono- and Diamination Reactions
Mono- and diamination of dichloropyrimidine and dichloroisoquinoline with adamantane-containing amines revealed insights into antiviral and psychotherapeutic activity potentials. These findings highlight the chemical versatility and therapeutic application prospects of dichloroisoquinolin-amines (Kharlamova et al., 2021).
Synthesis and Cytotoxicity of 4-aminoquinoline Derivatives
Research focused on the synthesis of 4-aminoquinoline derivatives and their cytotoxic effects on human breast tumor cell lines. This work emphasizes the potential of these compounds, related to 1,6-Dichloroisoquinolin-4-amine, as prototypes for new classes of anticancer agents (Zhang et al., 2007).
New Synthesis Methods
A novel one-pot three-component synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation was developed, showcasing the application of dichloroisoquinolin-amine derivatives in the rapid synthesis of complex molecules with potential antileukemic activity (Dolzhenko et al., 2021).
Propriétés
IUPAC Name |
1,6-dichloroisoquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-1-2-6-7(3-5)8(12)4-13-9(6)11/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIGYDRMXJKKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


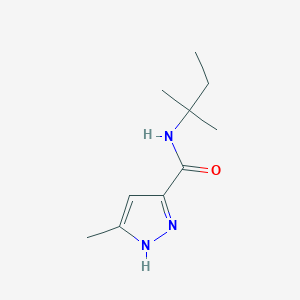
![ethyl 4-phenyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B2638396.png)
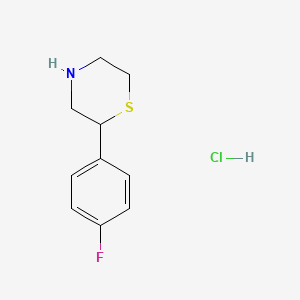
![N-(3-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2638400.png)
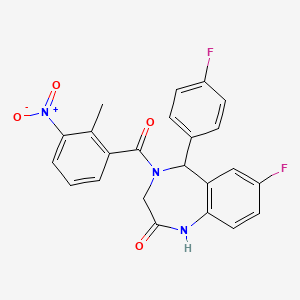
![Methyl 2-{[5-chloro-2-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-fluorophenyl]sulfanyl}acetate](/img/structure/B2638402.png)
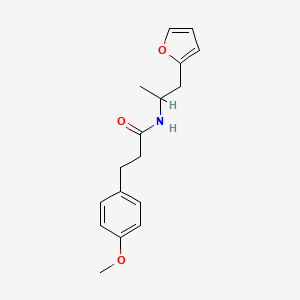
![2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2638406.png)
![1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2638407.png)


![1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638414.png)
